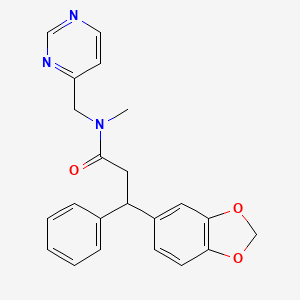
3-(1,3-benzodioxol-5-yl)-N-methyl-3-phenyl-N-(4-pyrimidinylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-benzodioxol-5-yl)-N-methyl-3-phenyl-N-(4-pyrimidinylmethyl)propanamide, also known as BDP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to a class of compounds known as benzodioxole derivatives, which have been found to have a variety of interesting properties.
Scientific Research Applications
3-(1,3-benzodioxol-5-yl)-N-methyl-3-phenyl-N-(4-pyrimidinylmethyl)propanamide has been found to have a variety of potential applications in scientific research. One area of interest is in the study of cancer, as this compound has been found to inhibit the growth of several types of cancer cells. This compound has also been studied for its potential use as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-methyl-3-phenyl-N-(4-pyrimidinylmethyl)propanamide is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. This compound has also been found to modulate the immune system, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been found to have antioxidant effects and to protect against oxidative stress. This compound has also been found to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(1,3-benzodioxol-5-yl)-N-methyl-3-phenyl-N-(4-pyrimidinylmethyl)propanamide in lab experiments is that it is relatively easy to synthesize and purify. This compound is also stable under a variety of conditions, which makes it useful for experiments that require long-term stability. One limitation of using this compound is that it can be difficult to work with due to its low solubility in water and some organic solvents.
Future Directions
There are many potential future directions for research on 3-(1,3-benzodioxol-5-yl)-N-methyl-3-phenyl-N-(4-pyrimidinylmethyl)propanamide. One area of interest is in the development of new cancer treatments based on this compound and other benzodioxole derivatives. This compound may also be useful in the development of new anti-inflammatory agents, as well as in the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Synthesis Methods
3-(1,3-benzodioxol-5-yl)-N-methyl-3-phenyl-N-(4-pyrimidinylmethyl)propanamide can be synthesized using a variety of methods, including the reaction of 1,3-benzodioxole with N-methyl-N-(4-pyrimidinylmethyl)propan-1-amine in the presence of a catalyst. The resulting product can then be purified using standard techniques such as column chromatography or recrystallization.
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-methyl-3-phenyl-N-(pyrimidin-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-25(13-18-9-10-23-14-24-18)22(26)12-19(16-5-3-2-4-6-16)17-7-8-20-21(11-17)28-15-27-20/h2-11,14,19H,12-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWARESKFXPIEKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=NC=C1)C(=O)CC(C2=CC=CC=C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-2,3-dimethoxybenzamide](/img/structure/B6028065.png)
![2-(methylthio)-N-[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B6028073.png)
![ethyl 4-methyl-5-phenyl-2-{[2,2,2-trifluoro-1-(methoxycarbonyl)-1-(propionylamino)ethyl]amino}thiophene-3-carboxylate](/img/structure/B6028081.png)
![ethyl 2-[(4-methoxyphenyl)amino]-5-(3-nitrobenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6028093.png)
![6-[(1-cyclopropylethyl)amino]-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B6028102.png)
![methyl 2-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6028118.png)
![4-(benzyloxy)-N-[6-bromo-2-[5-bromo-2-(2-propyn-1-yloxy)phenyl]-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]benzamide](/img/structure/B6028125.png)
![3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B6028128.png)
![3-[3-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)-1-piperidinyl]-1-phenyl-1-propanone hydrochloride](/img/structure/B6028134.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B6028137.png)
![2-[4-cyclohexyl-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6028140.png)
![4-[4-(2-ethoxyphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B6028155.png)
![methyl 1-[2-(cyclohexylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylate](/img/structure/B6028168.png)
![8-[benzyl(methyl)amino]-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6028172.png)